Dipalmitoyl phosphatidylinositol

Description

The exact mass of the compound Dipalmitoyl phosphatidylinositol is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Glycerophospholipids [GP] -> Glycerophosphoinositols [GP06] -> Diacylglycerophosphoinositols [GP0601]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Dipalmitoyl phosphatidylinositol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dipalmitoyl phosphatidylinositol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C41H79O13P |

|---|---|

Molecular Weight |

811 g/mol |

IUPAC Name |

[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(5R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate |

InChI |

InChI=1S/C41H79O13P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)51-31-33(32-52-55(49,50)54-41-39(47)37(45)36(44)38(46)40(41)48)53-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36-41,44-48H,3-32H2,1-2H3,(H,49,50)/t33-,36?,37-,38?,39?,40?,41?/m1/s1 |

InChI Key |

IBUKXRINTKQBRQ-CSRWQWPHSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1C([C@@H](C(C(C1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC |

Synonyms |

dipalmitoyl phosphatidylinositol dipalmitoyl-PtdIn |

Origin of Product |

United States |

Foundational & Exploratory

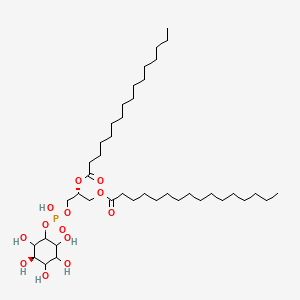

Dipalmitoyl phosphatidylinositol chemical structure and molecular weight

Technical Whitepaper: Dipalmitoyl Phosphatidylinositol (DPPI) Subtitle: Structural Characterization, Analytical Validation, and Bio-Application in Liposomal Systems

Executive Summary

Dipalmitoyl phosphatidylinositol (DPPI), formally 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-myo-inositol) , is a synthetic anionic phospholipid. Unlike natural phosphatidylinositol (PI)—which typically possesses a stearoyl (

This guide details the physicochemical architecture of DPPI, validated analytical protocols (ESI-MS), and standardized workflows for its incorporation into lipid nanoparticles (LNPs).

Physicochemical Architecture

DPPI is an amphiphilic molecule comprising a glycerol backbone, two saturated fatty acid tails, and a polar inositol headgroup. In research settings, it is predominantly supplied as an ammonium salt to ensure stability and solubility.

Structural Specifications

| Parameter | Specification |

| Common Name | 16:0 PI (Ammonium Salt) |

| IUPAC Name | 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-myo-inositol) |

| Chemical Formula | |

| Exact Mass | 827.550 (Ammonium Salt) |

| Molecular Weight | 828.07 (Average) |

| Phase Transition ( | ~41°C (Gel to Liquid-Crystalline) |

| Net Charge (pH 7.4) | Negative (-1) |

| Solubility | Chloroform:Methanol:Water (20:10:[1]1) |

Molecular Connectivity Diagram

The following diagram illustrates the structural connectivity, highlighting the

Figure 1: Structural connectivity of 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-myo-inositol).

Analytical Validation: Mass Spectrometry

Due to the anionic nature of the phosphate headgroup, Negative Ion Mode Electrospray Ionization (ESI-MS) is the gold standard for validating DPPI.

ESI-MS Protocol (Negative Mode)[2][3]

-

Solvent System: Chloroform:Methanol:Water (2:1:0.1 v/v) with 5mM Ammonium Acetate.

-

Ionization: ESI (-).[2]

-

Flow Rate: 10

L/min (Direct Infusion).

Diagnostic Ions

Researchers should look for the deprotonated molecular ion

| Species | Formula (Neutral) | Detected Ion | m/z (Exact) |

| DPPI (Free Acid) | 809.518 | ||

| DPPI (NH4 Salt) | 809.518 |

Interpretation: The peak at m/z 809.5 confirms the presence of the di-16:0 PI species. The absence of peaks at m/z 837 (18:0/16:0) or m/z 885 (18:0/20:4) confirms the purity of the synthetic saturated chains.

Protocol: DPPI Liposome Formulation

DPPI is rarely used alone due to its high charge density and

Thin-Film Hydration & Extrusion Workflow

Reagents:

-

DPPC (Matrix Lipid)

-

DPPI (16:0 PI)

-

Cholesterol (Stabilizer)

-

Chloroform (HPLC Grade)

-

PBS (pH 7.4)[3]

Step-by-Step Methodology:

-

Molar Ratio Calculation: Prepare a lipid mixture (e.g., DPPC:Chol:DPPI = 55:40:5).

-

Solvent Dissolution: Dissolve lipids in Chloroform:Methanol (2:1) in a round-bottom flask.

-

Desolvation: Rotary evaporate at 50°C (above the

of DPPI) under vacuum until a thin, dry film forms. -

High-Vacuum Drying: Desiccate the film overnight to remove trace solvents.

-

Hydration: Add pre-warmed PBS (55°C) to the flask. Agitate vigorously (vortex) for 30 minutes to form Multilamellar Vesicles (MLVs).

-

Freeze-Thaw Cycles: Cycle the suspension between liquid nitrogen (-196°C) and a 55°C water bath (5 cycles). Why: This reduces lamellarity and equilibrates solute distribution.

-

Extrusion: Pass the suspension 11 times through a 100nm polycarbonate membrane using a thermobarrel extruder set to 55°C.

Formulation Logic Diagram

Figure 2: Workflow for generating DPPI-doped Large Unilamellar Vesicles (LUVs).

Biological Context: PI Signaling[5]

While DPPI is synthetic, the phosphatidylinositol headgroup is the substrate for critical intracellular signaling. In a biological context, PI is phosphorylated by PI-Kinases to generate phosphoinositides (PIP, PIP2, PIP3).

Note on Specificity: Synthetic DPPI (16:0/16:0) is often used in in vitro kinase assays because its solubility and defined structure allow for cleaner kinetic data compared to heterogeneous natural extracts.

Figure 3: The Phosphoinositide 3-Kinase (PI3K) signaling cascade initiated by the PI headgroup.

References

-

Avanti Polar Lipids. 16:0 PI (Ammonium Salt) Product Specifications. Avanti Polar Lipids.[4][5] [Link]

-

Hsu, F.F., & Turk, J. (2000). Characterization of phosphatidylinositol phosphates by electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

-

Mui, B., & Hope, M.J. (2003). Extrusion of Liposomes.[1][6] In: Torchilin V.P., Weissig V. (eds) Liposomes. Oxford University Press. [Link]

-

Balla, T. (2013). Phosphoinositides: Tiny lipids with giant impact on cell regulation. Physiological Reviews. [Link]

Sources

- 1. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Avanti Polar Lipids 16:0-18:1 PA, 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphate | Fisher Scientific [fishersci.com]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. Liposomes: Protocol [inanobotdresden.github.io]

Dipalmitoyl Phosphatidylinositol (DPPI): Technical Monograph

CAS Number: 62742-56-7 Synonyms: 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1'-myo-inositol); 1,2-Dihexadecanoyl-sn-glycero-3-phosphoinositol Molecular Formula: C41H79O13P (Free Acid) Molecular Weight: ~811.0 g/mol (varies by salt form, commonly Ammonium or Sodium)[1]

Part 1: Executive Summary

Dipalmitoyl phosphatidylinositol (DPPI) is a synthetic, saturated phospholipid analogue of naturally occurring phosphatidylinositol (PI).[1] Unlike natural PI, which typically contains a heterogeneous mix of acyl chains (often 18:0/20:4 in mammalian tissue), DPPI features two identical palmitic acid (16:[1]0) tails. This symmetry and saturation confer high oxidative stability and a distinct gel-to-liquid crystalline phase transition temperature (

This guide details the physicochemical properties of DPPI, its role in stabilizing lipid bilayer formulations, and its specific utility as a model antigen in CD1d-mediated immunity studies.[1]

Part 2: Chemical Architecture & Biophysics[1][2]

Structural Logic

DPPI consists of a glycerol backbone esterified at the sn-1 and sn-2 positions with palmitic acid.[1] The sn-3 position is linked via a phosphodiester bond to a myo-inositol headgroup.[1]

-

Hydrophobic Domain: The dual 16:0 saturated chains permit tight packing in the bilayer, significantly reducing membrane permeability compared to unsaturated variants like DOPC or liver PI.

-

Hydrophilic Headgroup: The inositol ring is highly polar and capable of extensive hydrogen bonding. This headgroup is anionic at physiological pH, imparting a negative zeta potential to liposomes, which prevents aggregation via electrostatic repulsion.[1]

Phase Transition Behavior

The thermodynamic stability of DPPI is defined by its main phase transition temperature (

- Value: ~41–45°C.[1]

-

Biophysical Implication: At physiological temperature (37°C), pure DPPI bilayers exist in the "gel" phase (

), characterized by ordered acyl chains and low lateral diffusion.[1] This contrasts with natural PI, which is fluid at 37°C.[1] -

Formulation Utility: Incorporating DPPI into liposomes increases the overall

of the vesicle, reducing leakage of encapsulated hydrophilic drugs (e.g., Doxorubicin, Insulin) during systemic circulation.

Solubility & Handling

-

Solvents: Insoluble in pure water.[1] Soluble in Chloroform:Methanol mixtures (typically 2:1 or 65:35 v/v).[1] Water may be added (up to 5-10%) to facilitate dissolution of the polar headgroup.

-

Hygroscopicity: The ammonium salt form is hygroscopic; store under argon or nitrogen at -20°C.[1]

Part 3: Biological Mechanisms & Applications[1][3][4][5][6]

Immunological Signaling (CD1d Interaction)

DPPI serves as a simplified model for microbial phosphoglycolipids (like Phosphatidylinositol mannosides, PIMs) in the study of invariant Natural Killer T (iNKT) cells.[1]

-

Mechanism: The CD1d molecule presents lipid antigens to T-cells.[1][2] The hydrophobic channels of CD1d bind the palmitoyl tails of DPPI, exposing the inositol headgroup for T-cell Receptor (TCR) recognition.

-

Relevance: DPPI is used to determine the structural requirements (acyl chain length and saturation) for lipid antigen presentation, distinct from complex bacterial extracts.

Liposomal Stabilization & Drug Delivery

DPPI is superior to natural PI for specific delivery applications due to its resistance to oxidation (lack of double bonds).

-

Pulmonary Delivery: DPPI-containing liposomes have shown efficacy in enhancing pulmonary insulin delivery.[1][3] The saturated tails mimic the surfactant properties of DPPC (the primary lung surfactant lipid), while the PI headgroup modulates interaction with alveolar macrophages.

-

Stealth Properties: While PEGylation is the gold standard for circulation time, the inclusion of DPPI (5-10 mol%) provides a "semi-stealth" effect due to the hydration layer formed around the inositol hydroxyls, reducing opsonization relative to uncharged lipids.

Part 4: Visualization of Mechanisms

Diagram 1: Chemical Structure & Liposome Assembly

This diagram illustrates the amphiphilic nature of DPPI and its assembly into a stable bilayer.

Caption: Structural decomposition of DPPI and its thermodynamic contribution to liposomal bilayer stability.

Diagram 2: CD1d Antigen Presentation Pathway

The role of DPPI in immunological recognition.

Caption: Mechanism of DPPI recognition by iNKT cells via CD1d presentation, leading to immune activation.[1]

Part 5: Experimental Protocols

Preparation of DPPI-Stabilized Liposomes (LUVs)

Objective: Generate Large Unilamellar Vesicles (100 nm) containing 10 mol% DPPI for drug release studies.

| Reagent | Mole % | Mass (for 10 µmol Total Lipid) |

| DPPC (Host Lipid) | 90% | 6.6 mg |

| DPPI (Stabilizer) | 10% | ~0.81 mg |

| Total Lipid | 100% | ~7.4 mg |

Workflow:

-

Solubilization: Dissolve DPPC and DPPI in 2 mL of Chloroform:Methanol (2:1 v/v) in a round-bottom flask.

-

Drying: Evaporate solvent under a stream of Nitrogen gas while rotating the flask to form a thin, uniform lipid film. Desiccate under high vacuum (>2 hours) to remove trace solvent.

-

Hydration: Add 1 mL of PBS (pH 7.4) pre-heated to 55°C (must be >

of DPPI). Vortex vigorously for 30 minutes to form Multilamellar Vesicles (MLVs).[1] -

Freeze-Thaw: Subject the suspension to 5 cycles of freezing (liquid

) and thawing (55°C water bath) to equilibrate solute distribution. -

Extrusion: Pass the suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder heated to 55°C.

-

Storage: Store at 4°C. Use within 1 week.

Critical Troubleshooting

-

Solubility Issues: If DPPI does not dissolve in 2:1 CHCl3:MeOH, add small aliquots of deionized water (up to 5% v/v) and sonicate.[1] The ammonium salt is more soluble in slightly polar organic mixtures.

-

Extrusion Resistance: If extrusion is difficult, ensure the temperature is maintained strictly above 50°C. DPPI rigidifies the membrane; extruding below

will rupture the membrane filter.

Part 6: Synthesis & Quality Control

Synthetic Route: The synthesis typically employs phosphoramidite chemistry.

-

Coupling: Reaction with a protected inositol phosphoramidite activator (e.g., tetrazole).[1]

-

Oxidation: Conversion of P(III) to P(V) using tert-butyl hydroperoxide.[1]

-

Deprotection: Removal of benzyl/acetal protecting groups from the inositol ring.

QC Parameters:

-

NMR:

NMR in -

Mass Spectrometry: ESI-MS (Negative mode) to identify the molecular ion

.[1] -

TLC: Silica gel 60; Chloroform/Methanol/Water/Ammonium Hydroxide (65:25:4:0.5).[1] Stain with Molybdenum Blue (phospholipids) or Charring.[1]

References

-

PubChem. (n.d.).[1] Dipalmitoyl phosphatidylinositol (Compound CID 194153).[1] National Library of Medicine. Retrieved from [Link][1]

-

NIST. (2006).[1] Determination of Lipid Phase Transition Temperatures in Hybrid Bilayer Membranes. National Institute of Standards and Technology. Retrieved from [Link]

-

National Institutes of Health (PMC). (2018).[1] Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing. Retrieved from [Link]

-

American Chemical Society (ACS). (2011).[1] Chemical Synthesis and Immunosuppressive Activity of Dipalmitoyl Phosphatidylinositol Hexamannoside.[2][5][6][7] Journal of Organic Chemistry.[6][7] Retrieved from [Link][1]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Aerosolized liposomes with dipalmitoyl phosphatidylcholine enhance pulmonary insulin delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-myo-inositol) (ammonium salt) 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-myo-inositol) (ammonium salt) [ittabio.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and Toll-Like Receptor 4 (TLR4) Activity of Phosphatidylinositol Dimannoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Preparation of Small Unilamellar Vesicles (SUVs) Using 1,2-Dipalmitoyl-sn-glycero-3-phosphoinositol (DPPI)

Abstract & Introduction

This guide details the preparation of Small Unilamellar Vesicles (SUVs) utilizing 1,2-dipalmitoyl-sn-glycero-3-phosphoinositol (DPPI) . Unlike zwitterionic lipids (e.g., DPPC), DPPI is an anionic phospholipid implicated in critical cell signaling pathways and membrane asymmetry studies.

Formulating with DPPI presents unique physicochemical challenges:

-

Solubility: The inositol headgroup renders DPPI difficult to solubilize in pure chloroform.

-

Divalent Cation Sensitivity: The phosphate groups on the inositol ring are highly sensitive to

and -

Phase Transition: As a saturated (16:0) lipid, DPPI requires elevated temperatures for processing.

This protocol utilizes Thin Film Hydration followed by Membrane Extrusion , the gold standard for generating uniform SUVs (

Physicochemical Profile & Critical Parameters[1][2][3][4][5]

Before initiating the protocol, the researcher must account for the specific material properties of DPPI.

| Parameter | Value / Characteristic | Operational Implication |

| Lipid Identity | DPPI (16:0 PI) | Synthetic, saturated, anionic. |

| Molecular Weight | ~850 g/mol (varies by salt) | Calculate molarity precisely based on the specific salt form (usually |

| Phase Transition ( | Crucial: All hydration and extrusion steps must occur at | |

| Solubility | Poor in pure | Requires Chloroform:Methanol:Water mixtures for initial dissolution. |

| Charge | Negative (Anionic) | Zeta Potential will be negative ( |

| Cation Sensitivity | High | Strictly avoid |

Workflow Visualization

The following diagram outlines the critical path for DPPI SUV generation, highlighting the temperature-dependent steps.

Figure 1: Step-by-step workflow for DPPI SUV preparation. The red dashed zone indicates steps that must occur above the phase transition temperature.

Detailed Protocol

Phase 1: Preparation of Lipid Film

Objective: Create a molecularly mixed, dry lipid layer.

-

Solvent Preparation: Prepare a solvent mixture of Chloroform : Methanol : Water (65:25:4 v/v) .

-

Expert Insight: Pure chloroform is insufficient for DPPI. The addition of methanol and a trace of water disrupts the hydrogen bonding of the inositol headgroup, ensuring complete dissolution.

-

-

Dissolution: Dissolve DPPI powder in the solvent mixture to a concentration of 10 mg/mL .

-

Note: If using a helper lipid (e.g., DPPC or Cholesterol), co-dissolve them at this stage.

-

-

Evaporation: Transfer the solution to a round-bottom flask. Use a rotary evaporator (or nitrogen stream for small volumes

mL) to remove the solvent.-

Target: A thin, translucent film on the glass wall.

-

-

Desiccation: Place the flask under high vacuum (<10 mbar) for at least 4 hours (preferably overnight) to remove trace solvents.

-

Why? Residual chloroform destabilizes the bilayer and is toxic to biological systems.

-

Phase 2: Hydration (Formation of MLVs)

Objective: Swell the lipid film to form Multilamellar Vesicles (MLVs).

-

Buffer Selection: Prepare HEPES Buffered Saline (HBS) : 20 mM HEPES, 150 mM NaCl, pH 7.4.

-

CRITICAL: Add 1 mM EDTA . This chelates trace divalent cations that would otherwise crosslink the PI headgroups and cause precipitation.

-

-

Pre-Heating: Pre-heat the buffer and the dried lipid film to 60°C (well above the

of -

Hydration: Add the hot buffer to the flask to achieve a final lipid concentration of 1–5 mg/mL .

-

Agitation: Vortex vigorously for 1 minute, return to the 60°C water bath for 5 minutes, and repeat for 3 cycles.

-

Result: A milky white suspension of MLVs.

-

Phase 3: Downsizing (Extrusion)

Objective: Convert large, chaotic MLVs into uniform Small Unilamellar Vesicles (SUVs).

Note: While sonication is possible, extrusion is recommended for DPPI to prevent lipid degradation and ensure size uniformity.

-

Assembly: Assemble a mini-extruder with two 100 nm polycarbonate membranes stacked.

-

Thermal Equilibration: Place the extruder block on a hot plate or heat block set to 60–65°C . Allow it to equilibrate.

-

Warning: Attempting to extrude DPPI below

will foul the membrane and likely break the syringe due to the rigidity of the gel-phase lipids.

-

-

Passage: Load the MLV suspension into the gas-tight syringe. Pass the sample through the membrane 11–21 times .

-

Observation: The suspension should transition from milky white to translucent/clear, indicating the formation of SUVs (<100 nm).

-

-

Cooling: Allow the SUV suspension to cool slowly to room temperature.

Quality Control & Validation

Every batch must be validated. Visual clarity is insufficient proof of SUV formation.

| Method | Metric | Acceptance Criteria (DPPI SUVs) |

| Dynamic Light Scattering (DLS) | Z-Average Diameter | 80 – 120 nm (for 100 nm extrusion) |

| DLS | Polydispersity Index (PDI) | < 0.1 (Monodisperse) |

| Zeta Potential | Surface Charge | -30 mV to -50 mV (Strongly Anionic) |

| Visual Inspection | Turbidity | Translucent to clear; no visible precipitate. |

Troubleshooting Guide:

-

Precipitate Visible? Likely Calcium contamination. Check water source and ensure EDTA is present.

-

High PDI (>0.2)? Insufficient extrusion passes or temperature dropped below

during extrusion. Re-heat and re-extrude. -

Hydrolysis? PI is prone to hydrolysis. Use fresh buffers and store lipids at -20°C under Argon.

References

-

Hope, M. J., et al. (1985). Production of large unilamellar vesicles by a rapid extrusion procedure. Characterization of size distribution, trapped volume and ability to maintain a membrane potential. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]

-

Sundler, R., et al. (1981). Control of membrane fusion by divalent cations: Phosphatidylinositol. Journal of Biological Chemistry.[1] (Demonstrates Ca2+ sensitivity of PI lipids). [Link]

Sources

Application Notes and Protocols for Dipalmitoyl Phosphatidylinositol in Lipid-Protein Interaction Studies

Foreword for the Researcher

Welcome to this comprehensive guide on the application of L-α-phosphatidylinositol (Dipalmitoyl), or DPPI, in the intricate field of lipid-protein interaction studies. As researchers, scientists, and drug development professionals, our quest to understand the fundamental molecular dialogues within the cell membrane is paramount. DPPI, a synthetic saturated phosphatidylinositol, offers a unique tool to construct well-defined model membrane systems. Its dipalmitoyl acyl chains confer specific biophysical properties, most notably a high phase transition temperature, which can be leveraged to probe the nuances of protein binding and function.

This document is not a rigid template but a dynamic guide born from established principles and field-proven insights. We will delve into the "why" behind experimental choices, ensuring that each protocol is not merely a set of instructions but a self-validating system for generating robust and reproducible data. Every key claim and protocol step is supported by authoritative references to ground our discussion in the established scientific literature.

The Scientific Imperative: Why Dipalmitoyl Phosphatidylinositol?

Phosphatidylinositol (PI) and its phosphorylated derivatives, the phosphoinositides (PIPs), are cornerstone lipids in cellular signaling.[1] They act as docking sites for a vast array of proteins, regulating processes from cell growth and proliferation to cytoskeletal dynamics and membrane trafficking.[1] The inositol headgroup of PI can be phosphorylated at the 3, 4, and 5 hydroxyl positions, creating a diverse family of signaling molecules such as PI(4,5)P₂, a key player in signal transduction.[1]

DPPI, with its two saturated 16-carbon acyl chains, provides a model system with distinct advantages:

-

Defined Acyl Chain Composition: Unlike naturally derived PI, which has heterogeneous acyl chains, DPPI's defined composition ensures reproducibility in membrane preparation.

-

High Phase Transition Temperature (Tm): The saturated dipalmitoyl chains result in a gel-to-liquid crystalline phase transition temperature (Tm) of approximately 41°C.[2][3][4] This allows for the study of protein interactions with membranes in either a rigid, ordered gel state (below Tm) or a fluid, disordered liquid-crystalline state (above Tm), providing insights into how membrane fluidity affects protein binding and function.

-

Reduced Oxidative Liability: The absence of double bonds in the acyl chains makes DPPI less susceptible to oxidation compared to unsaturated lipids, enhancing the stability and shelf-life of prepared model membranes.

These properties make DPPI an invaluable tool for creating controlled, biomimetic environments to dissect the molecular intricacies of how proteins recognize and interact with PI-containing membranes.

Physicochemical Properties of DPPI

| Property | Value | Source |

| Molecular Formula | C41H79O13P | PubChem CID: 194153 |

| Molecular Weight | 811.0 g/mol | PubChem CID: 194153 |

| Main Phase Transition (Tm) | ~41°C | [2][3][4] |

The Phosphatidylinositol Signaling Pathway: A Visual Overview

The biological relevance of studying PI-protein interactions is rooted in the phosphatidylinositol signaling pathway. This pathway is a critical communication network within the cell, initiated by the phosphorylation of PI. The following diagram illustrates the central role of PI and its conversion into key second messengers.

Caption: The Phosphatidylinositol Signaling Pathway.

Core Methodologies and Protocols

This section provides detailed protocols for preparing DPPI-containing model membranes and utilizing them in key biophysical techniques to study lipid-protein interactions.

Preparation of DPPI-Containing Liposomes

The foundation of many lipid-protein interaction studies is the creation of stable, unilamellar liposomes of a defined size. The thin-film hydration method followed by extrusion is a robust and widely used technique.[5][6]

Causality Behind the Method: This protocol is designed to transform lipids dissolved in an organic solvent into a uniform population of vesicles suspended in an aqueous buffer. The initial drying step creates a thin lipid film, maximizing the surface area for hydration. Hydration above the lipid's main phase transition temperature (Tm) is critical to ensure the lipid bilayers are in a fluid state, which facilitates the formation of multilamellar vesicles (MLVs).[7] The subsequent extrusion process forces these MLVs through a polycarbonate membrane with a defined pore size, resulting in the formation of large unilamellar vesicles (LUVs) with a homogenous size distribution.[7]

Materials:

-

L-α-phosphatidylinositol (Dipalmitoyl) (DPPI) and other lipids (e.g., DPPC, cholesterol) as required.

-

Chloroform/methanol solvent mixture (typically 2:1 or 3:1 v/v).

-

Round-bottom flask.

-

Rotary evaporator.

-

High-vacuum pump.

-

Desired aqueous buffer (e.g., HEPES, PBS), filtered and degassed.

-

Water bath.

-

Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size).

-

Syringes (e.g., 1 mL gas-tight).

Step-by-Step Procedure:

-

Lipid Film Formation: a. Dissolve the desired amounts of DPPI and any other lipids in the chloroform/methanol solvent mixture in a round-bottom flask. b. Attach the flask to a rotary evaporator. c. Immerse the flask in a water bath set to a temperature below the boiling point of the solvents (e.g., 35-45°C). d. Rotate the flask to create a thin, uniform lipid film on the inner surface as the solvent evaporates under reduced pressure.[6] e. After the bulk solvent is removed, dry the film further under a high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[8]

-

Hydration: a. Pre-warm the desired aqueous buffer to a temperature significantly above the Tm of DPPI (e.g., 50-60°C).[6][7] b. Add the warm buffer to the flask containing the dry lipid film. The final lipid concentration is typically between 1 and 10 mg/mL. c. Hydrate the lipid film by vortexing or gentle agitation for 30-60 minutes, ensuring the flask remains above the Tm of DPPI. This will result in a milky suspension of multilamellar vesicles (MLVs).

-

Extrusion for Size Homogenization: a. Assemble the liposome extruder with the desired pore size polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions. b. Pre-heat the extruder block to the same temperature as the hydration buffer (50-60°C). c. Draw the MLV suspension into a syringe and place it in the extruder. d. Pass the lipid suspension through the membrane back and forth between two syringes for an odd number of passes (e.g., 11-21 times).[7] This ensures the final sample is in the receiving syringe. The suspension should become less turbid. e. The resulting suspension contains large unilamellar vesicles (LUVs) of a relatively uniform size.

-

Storage: a. Store the prepared liposomes at 4°C. For long-term storage, it is crucial to consider the stability of the liposomes, as aggregation can occur over time.[8]

Troubleshooting Common Issues:

-

Liposome Aggregation: Can be caused by high ionic strength buffers or improper storage. Consider using lower salt concentrations or including a small percentage of PEGylated lipids for steric stabilization.[8]

-

Low Encapsulation Efficiency (if applicable): Optimize the hydration volume and the concentration of the molecule to be encapsulated.

-

Incomplete Solvent Removal: Residual solvent can affect membrane properties. Ensure thorough drying under high vacuum.[8]

Differential Scanning Calorimetry (DSC)

Conceptual Overview: DSC is a powerful thermodynamic technique used to measure the heat changes associated with phase transitions in lipid membranes.[9][10] When a lipid bilayer transitions from the ordered gel phase to the disordered liquid-crystalline phase, it absorbs heat, resulting in an endothermic peak in the DSC thermogram.[11] The temperature at the peak maximum is the phase transition temperature (Tm). The binding of proteins or other molecules to the lipid bilayer can perturb the lipid packing, leading to changes in the Tm, the enthalpy (ΔH), and the cooperativity of the phase transition.[9][10] These changes provide quantitative insights into the nature of the lipid-protein interaction.

Materials:

-

DPPI or DPPI-containing LUVs (prepared as in section 3.1).

-

Protein of interest in the same buffer as the liposomes.

-

Differential Scanning Calorimeter.

-

Degassed buffer for reference cell.

Step-by-Step Procedure:

-

Sample Preparation: a. Prepare samples of liposomes alone and liposomes incubated with the protein of interest at various molar ratios. A typical lipid concentration for DSC is 1-5 mg/mL. b. Incubate the protein-liposome mixture for a sufficient time to allow binding to reach equilibrium. c. Degas all samples and the reference buffer thoroughly before loading into the calorimeter to prevent bubble formation.

-

DSC Measurement: a. Load the liposome or protein-liposome sample into the sample cell and an equal volume of the matched buffer into the reference cell.[9] b. Apply an excess pressure (e.g., 2-3 atm) to the cells to prevent boiling at higher temperatures. c. Equilibrate the system at a starting temperature well below the expected Tm of DPPI (e.g., 20°C). d. Scan the temperature at a constant rate (e.g., 0.5-1°C/min) to a temperature well above the Tm (e.g., 60°C). e. Perform multiple heating and cooling scans to check for the reversibility of the thermal transitions.[9]

-

Data Analysis: a. Subtract the buffer-buffer baseline from the sample scan to obtain the excess heat capacity curve. b. Determine the Tm (temperature at the peak maximum) and the calorimetric enthalpy (ΔH, the area under the peak) of the main phase transition for the liposomes alone and in the presence of the protein. c. Analyze the changes in Tm, ΔH, and the peak width (related to the cooperativity of the transition) as a function of protein concentration.

Interpreting the Data:

| Observation | Potential Interpretation |

| Decrease in Tm | The protein disrupts the packing of the lipid acyl chains, favoring the disordered phase. This is common for proteins that insert into the bilayer. |

| Increase in Tm | The protein stabilizes the gel phase, possibly through electrostatic interactions with the headgroups that restrict their motion. |

| Broadening of the transition (decreased cooperativity) | The protein perturbs the uniform packing of the lipids, creating domains with different thermal properties. |

| Decrease in ΔH | The protein interacts with a subpopulation of lipids, removing them from the cooperative phase transition. |

Surface Plasmon Resonance (SPR)

Conceptual Overview: SPR is a label-free, real-time technique for quantifying biomolecular interactions.[12][13] In the context of lipid-protein studies, liposomes containing DPPI are immobilized on a sensor chip surface. The protein of interest (the analyte) is then flowed over the surface. Binding of the protein to the liposomes causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).[14] This allows for the determination of association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD), which quantifies the binding affinity.[15]

Materials:

-

SPR instrument.

-

Sensor chip suitable for liposome capture (e.g., L1 or HPA chip).[12][16]

-

DPPI-containing LUVs (prepared as in section 3.1).

-

Protein of interest, dialyzed into the SPR running buffer.

-

SPR running buffer (e.g., HBS-N, PBS), filtered and degassed.

-

Regeneration solution (e.g., NaOH, isopropanol/NaOH mixture).[16]

Step-by-Step Procedure:

-

Surface Preparation and Liposome Immobilization (L1 Chip): a. Prime the SPR system with the running buffer. b. Precondition the L1 sensor chip surface according to the manufacturer's instructions. c. Inject the DPPI-containing LUVs (typically 0.1-1 mM lipid concentration) at a low flow rate (e.g., 2-5 µL/min) over the sensor surface to allow for their capture by the lipophilic groups on the chip. Aim for a stable baseline of immobilized liposomes (e.g., 5,000-10,000 RU). d. Inject a blocking agent, such as bovine serum albumin (BSA), to block any remaining non-specific binding sites on the surface. e. Stabilize the surface with one or two injections of a mild regeneration solution (e.g., 10-20 mM NaOH).[16]

-

Binding Analysis: a. Inject a series of increasing concentrations of the protein analyte over the immobilized liposome surface at a constant flow rate (e.g., 30 µL/min). Include a zero-concentration (buffer only) injection for double referencing. b. Monitor the association phase during the injection and the dissociation phase as the running buffer flows over the surface after the injection. c. Between each protein concentration, regenerate the surface with a suitable regeneration solution to remove all bound protein and return to the baseline of immobilized liposomes.[16]

-

Data Analysis: a. Subtract the response from a reference flow cell (without liposomes or with control liposomes) and the buffer-only injection to correct for bulk refractive index changes and non-specific binding. b. Fit the corrected sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding, steady-state affinity) using the instrument's analysis software to determine kon, koff, and KD.

Experimental Workflow for SPR:

Caption: A typical workflow for an SPR experiment.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

Conceptual Overview: ssNMR is a powerful technique for obtaining atomic-resolution structural and dynamic information about proteins and lipids in a membrane environment.[17][18][19] Unlike solution NMR, ssNMR can be applied to large, slowly tumbling systems like proteoliposomes. By using isotope labeling (e.g., ¹⁵N, ¹³C) of the protein or lipids, specific interactions can be identified. For example, changes in the chemical shifts of protein backbone amides upon binding to DPPI-containing membranes can map the interaction interface. Furthermore, ssNMR can provide information on the orientation and dynamics of the protein within the lipid bilayer.[17][19]

Materials:

-

Isotopically labeled (e.g., ¹⁵N, ¹³C) protein of interest.

-

DPPI-containing liposomes.

-

Buffer for sample preparation.

-

NMR spectrometer with a solid-state probe.

-

Zirconia rotors for magic angle spinning (MAS).

Step-by-Step Procedure:

-

Sample Preparation (Proteoliposomes): a. Prepare DPPI-containing liposomes as described in section 3.1. b. Incorporate the isotopically labeled protein into the liposomes. This can be done by co-solubilizing the lipids and protein in a detergent, followed by detergent removal via dialysis, or by direct incubation of the protein with pre-formed liposomes. c. Pellet the proteoliposomes by ultracentrifugation. d. Carefully pack the hydrated proteoliposome pellet into an MAS NMR rotor.

-

ssNMR Data Acquisition: a. Insert the rotor into the ssNMR probe and spin at the magic angle (54.74°) at a stable rotation speed. b. Acquire ssNMR spectra. For mapping interaction surfaces, a 2D ¹H-¹⁵N correlation spectrum (e.g., using cross-polarization) is often used. c. Spectra are typically acquired for the protein in the absence and presence of DPPI-containing membranes.

-

Data Analysis: a. Process the NMR data using appropriate software. b. Compare the spectra of the protein with and without the DPPI membranes. c. Residues in the protein that show significant chemical shift perturbations (changes in their peak positions) are likely part of the lipid-binding interface. d. Further experiments can probe the dynamics of the protein and the lipids in the membrane.

Concluding Remarks for the Advanced Practitioner

The methodologies outlined in this guide provide a robust framework for employing DPPI in lipid-protein interaction studies. The key to success lies in the careful preparation of the model membrane system and the selection of the appropriate biophysical technique to answer the specific research question. The high phase transition temperature of DPPI is not a limitation but a feature to be exploited, allowing for the systematic investigation of the role of membrane fluidity in mediating protein interactions. By integrating data from multiple techniques—the thermodynamic insights from DSC, the kinetic parameters from SPR, and the structural details from ssNMR—a comprehensive and high-resolution picture of these vital molecular interactions can be achieved, paving the way for novel discoveries in cell biology and therapeutic development.

References

-

Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing. PMC. [Link]

-

Do low-power lasers change phase transition temperature of dipalmitoyl phosphatidylcholine (DPPC) membrane?. PubMed. [Link]

-

Determination of the Main Phase Transition Temperature of Phospholipids by Oscillatory Rheology. MDPI. [Link]

-

Phosphatidylinositol induces fluid phase formation and packing defects in phosphatidylcholine model membranes. PMC. [Link]

-

Differential Scanning Calorimetry of Protein–Lipid Interactions. Springer. [Link]

-

Phase transitions and phase separations in phospholipid membranes induced by changes in temperature, pH, and concentration of bivalent cations. PubMed. [Link]

-

Differential Scanning Calorimetry of Protein–Lipid Interactions. ResearchGate. [Link]

-

DiPPI: A Curated Data Set for Drug-like Molecules in Protein–Protein Interfaces. PMC. [Link]

-

Differential scanning calorimetry of protein-lipid interactions. PubMed. [Link]

-

Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipids and Lipid Membranes. Springer. [Link]

-

Solid‐state NMR protocols for unveiling dynamics and (drug) interactions of membrane‐bound proteins. PMC. [Link]

-

Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions. Springer. [Link]

-

Development of Quantitative Solid-State NMR Methods to Characterize Membrane Proteins. ProQuest. [Link]

-

Solid state NMR of membrane proteins: methods and applications. PubMed. [Link]

-

Binding Kinetics of Protein-Lipid Interactions Using Surface Plasmon Resonance. Nicoya. [Link]

-

Solid-state NMR structure determination of a membrane protein in E. coli cellular inner... PMC. [Link]

-

An Overview: Methods for Preparation and Characterization of Liposomes as Drug Delivery Systems. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

-

Solid State NMR Strategy for Characterizing Native Membrane Protein Structures. ResearchGate. [Link]

-

Preparation and Characterization of Drug Liposomes by pH-Gradient Method. ResearchGate. [Link]

-

Development and Analytical Characterization of Liposomes: A Comprehensive Approach. ResearchGate. [Link]

-

Liposome Preparation. Avanti Polar Lipids. [Link]

-

Using Differential Scanning Calorimetry to Expedite the Development of Optimized Therapeutic Protein Formulations. News-Medical.net. [Link]

-

Architecture of the DLiP database system. PPI: protein–protein interaction; cmpds: compounds. ResearchGate. [Link]

-

A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. ResearchGate. [Link]

-

Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis. PMC. [Link]

-

Taking advantage of electrostatic interactions to grow Langmuir-Blodgett films containing multilayers of the phospholipid dipalmitoylphosphatidylglycerol. PubMed. [Link]

-

Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. PMC. [Link]

-

Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions. ResearchGate. [Link]

-

What Makes a Good Protein–Protein Interaction Stabilizer: Analysis and Application of the Dual-Binding Mechanism. ACS Central Science. [Link]

-

Interaction of dipalmitoylphosphatidylcholine and dimyristoylphosphatidylcholine-d54 mixtures with glycophorin. A fourier transform infrared investigation. PubMed. [Link] 32.[10] Liposome preparation and size characterization. Scilit. [Link]

-

DTPPI: predicting drug interactions using a weighted drug-protein network. bioRxiv. [Link]

-

Surface Plasmon Resonance for Protein-Protein Interactions. Affinité Instruments. [Link]

-

Liposome Preparation Protocol Guide. Scribd. [Link]

-

DLiP-PPI library: An integrated chemical database of small-to-medium-sized molecules targeting protein–protein interactions. Frontiers. [Link]

-

Real Time Measurements of Membrane Protein:Receptor Interactions Using Surface Plasmon Resonance (SPR). PMC. [Link]

-

Dipalmitoyl-phosphatidylcholine/phospholipase D interactions investigated with polarization-modulated infrared reflection absorption spectroscopy. PMC. [Link]

-

Orientational changes in dipalmitoyl phosphatidyl glycerol Langmuir monolayers. PubMed. [Link]

-

Phosphatidylinositol transfer proteins: Negotiating the regulatory interface between lipid metabolism and lipid signaling in diverse cellular processes. ResearchGate. [Link]

Sources

- 1. Phosphatidylinositol induces fluid phase formation and packing defects in phosphatidylcholine model membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Do low-power lasers change phase transition temperature of dipalmitoyl phosphatidylcholine (DPPC) membrane? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of the Main Phase Transition Temperature of Phospholipids by Oscillatory Rheology [mdpi.com]

- 5. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 脂质体制备 - Avanti® Polar Lipids [sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ucm.es [ucm.es]

- 10. Differential scanning calorimetry of protein-lipid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nicoyalife.com [nicoyalife.com]

- 14. Real Time Measurements of Membrane Protein:Receptor Interactions Using Surface Plasmon Resonance (SPR) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. affiniteinstruments.com [affiniteinstruments.com]

- 16. molecular-interactions.si [molecular-interactions.si]

- 17. Solid‐state NMR protocols for unveiling dynamics and (drug) interactions of membrane‐bound proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Solid state NMR of membrane proteins: methods and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Reconstitution of membrane proteins in 16:0 PI bilayers

Application Note: High-Fidelity Reconstitution of Membrane Proteins into Synthetic 16:0 PI (DPPI) Bilayers

Executive Summary

This guide details the protocol for reconstituting integral membrane proteins into 1,2-dipalmitoyl-sn-glycero-3-phosphoinositol (16:0 PI or DPPI) bilayers. Unlike naturally derived PI (e.g., Liver PI), which contains heterogeneous acyl chains (often 18:0-20:4), synthetic 16:0 PI offers a chemically defined, saturated environment. This is critical for studying phase separation, specific lipid-protein docking interactions, and the impact of membrane rigidity on protein kinetics.

Key Technical Challenges Addressed:

-

Solubility: 16:0 PI is poorly soluble in standard chloroform due to its polar inositol headgroup and saturated chains.

-

Thermodynamics: The high phase transition temperature (

) requires strict thermal management to prevent premature gel-phase separation during protein insertion. -

Charge: The anionic nature of PI requires careful pH and ionic strength optimization to prevent protein aggregation before insertion.

Material Science & Preparation

Lipid Characteristics

| Property | Specification | Critical Insight |

| Lipid Identity | 16:0 PI (DPPI) | Synthetic, Saturated, Anionic. |

| Molecular Weight | ~850 Da (Ammonium Salt) | Varies by counterion ( |

| Phase Transition ( | ~41°C (Estimated)* | Note:[1] While DPPC is 41°C, the charged PI headgroup can alter |

| Solubility | Low in pure | Requires Chloroform:Methanol:Water mixtures.[2] |

Solvent Handling (The "Golden Ratio")

Standard lipid handling protocols often fail with DPPI because it precipitates in pure chloroform.

-

Correct Solvent System: Chloroform : Methanol : Water (65 : 35 : 8 v/v/v).

-

Why? The water/methanol fraction is essential to solvate the hydrophilic inositol headgroup, while chloroform solvates the palmitoyl chains.

Reconstitution Workflow (Logic Diagram)

The following diagram illustrates the thermodynamic path from mixed micelles to stable proteoliposomes.

Caption: Step-wise thermodynamic progression from solubilized lipid monomers to formed proteoliposomes. The red dashed zone indicates steps requiring elevated temperature.[3]

Detailed Protocol

Phase 1: Lipid Film Formation

Goal: Create a homogeneous lipid stack free of organic solvents.

-

Aliquot: Transfer the required amount of 16:0 PI (dissolved in the 65:35:8 solvent mix) into a glass tube.

-

Note: Avoid plastic tubes; plasticizers can leach into organic solvents.[3]

-

-

Evaporation: Dry under a gentle stream of Nitrogen (

) gas. Rotate the tube to create a thin layer on the walls.-

Critical: 16:0 PI holds onto water. You may see a "gel-like" residue rather than a dry powder.

-

-

Lyophilization: Place the tube under high vacuum (<10 mTorr) for at least 4-6 hours (preferably overnight) to remove trace water and methanol.

Phase 2: Solubilization & Mixed Micelles

Goal: Convert the lipid film into a state receptive to protein insertion.

-

Buffer Selection: Use a buffer compatible with your protein (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

-

Caution: Avoid divalent cations (

,

-

-

Hydration: Add buffer to the dried film to achieve a lipid concentration of 5-10 mM .

-

Thermal Cycling: Incubate at 55°C (well above the

) for 30 minutes. Vortex vigorously every 5 minutes. The solution should become a cloudy suspension (Multilamellar Vesicles - MLVs). -

Detergent Addition: Add detergent (e.g., n-Dodecyl-β-D-Maltoside [DDM] or Triton X-100).

-

Target Ratio: For DDM, aim for a Detergent:Lipid molar ratio of 1:1 to 2:1 (Solubilizing) or slightly lower for "saturation" reconstitution (Rigaud method).

-

Observation: The solution must clarify completely. If it remains cloudy, increase temperature or detergent concentration slightly.

-

Phase 3: Protein Insertion (The Critical Step)

Goal: Insert the protein without denaturing it or aggregating the lipid.

-

Equilibration: Maintain the lipid-detergent mixture at room temperature (if detergent allows) or slightly warmed (30-35°C) to prevent lipid hardening.

-

Mixing: Add your purified membrane protein.

-

LPR (Lipid-to-Protein Ratio): Typically 1:10 to 1:50 (w/w) for functional assays; 1:100+ for single-channel recording.

-

-

Incubation: Incubate with gentle agitation for 1 hour. This allows the protein to partition into the detergent-lipid mixed micelles.

Phase 4: Detergent Removal (Bio-Beads)

Goal: Remove detergent to force the lipids to self-assemble into a bilayer around the protein. Why Bio-Beads? Dialysis is ineffective for low-CMC detergents like DDM and difficult at high temperatures.

-

Preparation: Wash Bio-Beads SM-2 with methanol, then extensively with water, then equilibration buffer.

-

Stepwise Addition:

-

Add 1: Add 10 mg wet beads per mg detergent.[4] Incubate 1 hour at RT (or 30°C).

-

Add 2: Add another 10 mg beads per mg detergent. Incubate 2 hours.

-

Add 3: Add 20 mg beads per mg detergent. Incubate overnight at 4°C (if protein stable) or RT.

-

Note on Temperature: If the protein is stable, performing the first removal steps at 30-40°C ensures the 16:0 PI chains remain fluid enough to pack correctly around the protein. Cooling too fast can exclude the protein from the gel-phase lipid domains.

-

Quality Control & Validation

Sucrose Gradient Floatation Assay

This is the gold standard to verify incorporation.

-

Gradient: Prepare a discontinuous sucrose gradient (e.g., 60%, 40%, 10%, 0%).

-

Load: Mix the reconstituted sample with the 60% sucrose fraction (bottom).

-

Spin: Ultracentrifuge (e.g., 100,000 x g, 16 hours).

-

Analysis:

-

Success: Protein floats to the 10%/40% interface (low density due to lipid association).

-

Failure: Protein remains at the bottom (aggregated/pelleted).

-

Freeze-Fracture Electron Microscopy

Visualizes the proteoliposomes.

-

Empty 16:0 PI: Smooth fracture faces.

-

Proteoliposomes: Particles (intramembrane proteins) visible on the fracture face.

References

-

Avanti Polar Lipids. Product Information: 16:0 PI (1,2-dipalmitoyl-sn-glycero-3-phosphoinositol).[5] Available at: [Link]

-

Rigaud, J. L., & Levy, D. (2003). Reconstitution of membrane proteins into liposomes.[4][6] Methods in Enzymology, 372, 65-86. Available at: [Link]

-

Seddon, A. M., Curnow, P., & Booth, P. J. (2004). Membrane proteins, lipids and detergents: not just a soap opera. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1666(1-2), 105-117. Available at: [Link]

- Goñi, F. M., et al. (2014). Phase transitions of binary lipid mixtures: A DSC study. Chemistry and Physics of Lipids.

Sources

- 1. avantiresearch.com [avantiresearch.com]

- 2. avantiresearch.com [avantiresearch.com]

- 3. avantiresearch.com [avantiresearch.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. avantiresearch.com [avantiresearch.com]

- 6. Reconstitution of Membrane Proteins into Model Membranes: Seeking Better Ways to Retain Protein Activities - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Guide: Solubilization of Dipalmitoyl Phosphatidylinositol (16:0 PI)

This Technical Support Guide is structured to provide immediate, high-level troubleshooting for researchers working with Dipalmitoyl Phosphatidylinositol (16:0 PI). It moves beyond basic instructions to explain the physicochemical reasons behind solubility failures.

The Core Challenge: The "Dual Nature" of DPPI

Solubilizing 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-myo-inositol) (16:0 PI) presents a specific thermodynamic paradox that often leads to experimental failure:

-

The Hydrophobic Mismatch: The two palmitoyl chains (16:0) are fully saturated.[1] At room temperature (25°C), these chains exist in a gel phase (

) , creating a rigid, crystalline packing structure. The phase transition temperature ( -

The Polar Headgroup: The inositol headgroup is significantly more polar and bulky than Choline (PC) or Ethanolamine (PE). It is acidic (anionic) and heavily hydrated. Pure non-polar solvents (like 100% Chloroform) cannot overcome the hydrogen bonding network of the headgroup, while pure polar solvents cannot solvate the fatty acid tails.

The Solution: You must create a solvent system that mimics an amphiphilic environment while thermally driving the lipid into the liquid-crystalline (

The "Golden Path" Protocol

Follow this protocol for initial solubilization. Do not deviate unless troubleshooting requires it.

Reagents Required

-

Chloroform (

): HPLC Grade, stabilized with ethanol or amylene. -

Methanol (

): HPLC Grade. -

Water (

): Double-distilled or Milli-Q (Trace amounts). -

Heat Source: Water bath set to 50°C (

).

Step-by-Step Methodology

-

Equilibrate: Remove the vial of 16:0 PI from the freezer (-20°C) and allow it to reach room temperature before opening .

-

Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic lipid powder, causing "gummy" aggregation that is difficult to solvate.[1]

-

-

Solvent Preparation: Prepare a mixture of Chloroform : Methanol (2:1 v/v) .

-

Note: For concentrations >5 mg/mL, or if the lipid is a Sodium Salt, modify this to Chloroform : Methanol : Water (65 : 35 : 8 v/v) .

-

-

Addition: Add the solvent to the lipid powder to achieve a target concentration of 1–10 mg/mL .

-

Thermal Activation: Place the sealed vial in a 50°C water bath for 5–10 minutes.

-

Critical Mechanism: You must exceed the

(41°C) to melt the acyl chains. Without heat, the solvent cannot penetrate the crystalline lattice.

-

-

Agitation: Vortex vigorously for 30 seconds while the solution is still warm.

-

Visual Check: The solution should be clear and colorless. If cloudy, refer to the Troubleshooting Section.

Visualization: Solubilization Workflow

Figure 1: Logical workflow for solubilizing high-Tm saturated acidic lipids.

Caption: Workflow emphasizing the necessity of heating above the Phase Transition Temperature (Tm) of 41°C.

Troubleshooting Center (Q&A)

Issue 1: "My solution is cloudy/milky after vortexing."

Diagnosis: This is typically a Phase State Error or Hydration Mismatch .

-

Cause A (Temperature): The lipid is likely below its

(41°C). Saturated lipids in the gel phase scatter light.-

Fix: Re-heat the vial to 50–55°C and vortex immediately.

-

-

Cause B (Water Content): If you are using the Sodium Salt form of PI, it is extremely hydrophilic. Pure Chloroform/Methanol (2:1) may not be polar enough to dissociate the ions.

-

Fix: Add water dropwise (up to 5% of total volume) or switch to a 65:35:8 (CHCl3:MeOH:H2O) system. The water creates a "polar core" for the inositol headgroup.

-

Issue 2: "I see a white precipitate at the bottom that won't dissolve."

Diagnosis: Inorganic Salt Contamination or Saturation.

-

Explanation: Commercial PI is often supplied as an Ammonium (

) or Sodium ( -

Test: Centrifuge the tube. If the supernatant is clear and contains your lipid (verify by TLC or Mass Spec), the pellet is likely inorganic salt and can be discarded.

-

Alternative: If the lipid itself is precipitating, the solution is too non-polar. Increase the Methanol content (e.g., shift from 2:1 to 1:1).

Issue 3: "Can I use pure Chloroform to dissolve 16:0 PI?"

Verdict: NO.

-

Reasoning: Phosphatidylinositol has a large, poly-hydroxylated inositol ring. In pure chloroform (

), these hydroxyl groups form intermolecular hydrogen bonds, causing the lipid to aggregate into inverted micelles or precipitate out of solution. You must use a protic co-solvent (Methanol) to break these hydrogen bonds.

Issue 4: "Can I use plastic pipette tips?"

Verdict: Use with Caution (Prefer Glass/Hamilton Syringes).

-

Reasoning: Chloroform is an aggressive solvent that extracts plasticizers (phthalates) and slip agents (erucamide) from standard polypropylene tips. These contaminants appear as "ghost peaks" in Mass Spectrometry (m/z 338, 429, etc.).

-

Protocol: For analytical lipidomics, always use glass syringes or glass pipettes. For general liposome prep, high-quality polypropylene tips used quickly are acceptable, but never store chloroform solutions in plastic.

Quantitative Data: Solubility & Properties[2][3][4]

| Parameter | Value / Recommendation | Notes |

| Molecular Formula | Ammonium Salt (Common) | |

| Phase Transition ( | ~41°C | Must heat above this to solubilize. |

| Primary Solvent | Chloroform : Methanol (2:[2]1) | Standard starting point. |

| High-Polarity Solvent | CHCl3 : MeOH : H2O (65:35:8) | Use for Sodium Salts or high conc. |

| Max Solubility | ~20 mg/mL | In optimized solvent mixtures. |

| Storage | -20°C (Powder), -80°C (Solution) | Store under Argon/Nitrogen to prevent oxidation. |

References

-

Avanti Polar Lipids. Phase Transition Temperatures for Glycerophospholipids. Retrieved from

-

Cayman Chemical. Product Information: PtdIns-(4,5)-P2 (1,2-dipalmitoyl) (sodium salt).[3] Retrieved from

-

Sigma-Aldrich. Phosphatidylinositol sodium salt from soybean - Product Information. Retrieved from

-

Folch, J., Lees, M., & Sloane Stanley, G. H. (1957). A simple method for the isolation and purification of total lipides from animal tissues. Journal of Biological Chemistry. (Foundational basis for 2:1 extraction).[2]

Sources

Technical Support Center: Sonication Protocols for Dispersing Saturated Phosphatidylinositol

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the effective dispersion of saturated phosphatidylinositol using sonication. Our goal is to equip you with the expertise to overcome common challenges and achieve consistent, high-quality vesicle preparations for your downstream applications.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the sonication of saturated phosphatidylinositol. Each issue is presented in a question-and-answer format, delving into the root causes and providing actionable solutions.

Q1: My saturated phosphatidylinositol solution remains cloudy or contains visible aggregates even after prolonged sonication. What's going wrong?

A1: This is a frequent challenge, especially with saturated lipids, and it almost always points to an issue with the temperature during hydration and sonication.

-

Causality: Saturated phospholipids, like many forms of phosphatidylinositol, have a relatively high gel-to-liquid crystalline phase transition temperature (Tm).[1] Below this temperature, the lipid acyl chains are in a tightly packed, ordered gel state, which is highly resistant to hydration and disruption by sonication.[1] To form small, unilamellar vesicles (SUVs), the lipid bilayers must be in a more fluid, liquid crystalline state.[2] Sonication energy is much more effective at breaking apart and re-forming bilayers when they are fluid.[3]

-

Solution Workflow:

-

Determine the Tm: Identify the specific saturated phosphatidylinositol you are using and find its Tm. This information is often available from the supplier (e.g., Avanti Polar Lipids). If you are using a mixture of lipids, the processing temperature should be above the Tm of the lipid with the highest transition temperature.[1][2]

-

Hydration Above Tm: Ensure the initial hydration of the dry lipid film is performed with a buffer pre-heated to a temperature at least 5-10°C above the Tm.[2][4] Agitate the sample during this step to encourage the formation of multilamellar vesicles (MLVs).

-

Sonication Above Tm: Crucially, maintain the temperature of your sample above the Tm throughout the entire sonication process. This can be achieved by using a heated bath sonicator or by placing your sample in a temperature-controlled water bath while using a probe sonicator.[5][6] For many saturated phosphatidylinositols, this may require temperatures in the range of 40-60°C or higher.[3][7]

-

-

Self-Validation: A properly dispersed solution will appear translucent or slightly opalescent, not milky or cloudy.[6] You can further validate the vesicle size and distribution using Dynamic Light Scattering (DLS).

Q2: I'm concerned about lipid degradation due to the high temperatures and sonication energy required. How can I minimize this?

A2: This is a valid concern, as the combination of heat and high-energy ultrasound can lead to hydrolysis and oxidation of phospholipids.

-

Causality: The acoustic cavitation that drives vesicle formation also generates localized high temperatures and pressures, which can create free radicals.[8] This can lead to the de-esterification of the fatty acid chains from the glycerol backbone or oxidation of the lipid tails, especially if they have any degree of unsaturation.[9] While phosphatidylinositol is often supplied with a saturated fatty acid at the sn-1 position and an unsaturated one (like arachidonic acid) at the sn-2 position, fully saturated synthetic versions are also used. Even for saturated lipids, prolonged high-energy input can cause degradation.

-

Mitigation Strategies:

-

Use Pulsed Sonication: Instead of continuous sonication, use a pulsed mode (e.g., 30 seconds on, 30 seconds off).[10][11] This allows the sample to cool between pulses, reducing the overall thermal stress on the lipids.[10][12]

-

Inert Atmosphere: Perform the hydration and sonication steps under an inert gas like argon or nitrogen.[6] This is especially critical for naturally derived phosphatidylinositol which may contain unsaturated fatty acids susceptible to oxidation.

-

Optimize Sonication Time: Do not over-sonicate. The process of vesicle size reduction often plateaus.[8] Determine the optimal sonication time for your specific setup by taking aliquots at different time points and measuring the particle size with DLS. Stop sonicating when the vesicle size no longer decreases significantly.

-

Consider Bath Sonication for Sensitive Lipids: While a probe sonicator is more powerful, a bath sonicator provides a gentler, more diffuse energy input, which can be less damaging to the lipids.[5][9] However, achieving the desired small vesicle size may take longer.

-

Q3: My final vesicle preparation has a very broad size distribution (high polydispersity index). How can I achieve a more uniform population?

A3: A high polydispersity index (PDI) indicates a heterogeneous mixture of vesicle sizes, which can affect the reproducibility of downstream experiments.

-

Causality: Inconsistent energy delivery throughout the sample is a primary cause of high PDI. With a probe sonicator, the energy is most intense directly below the tip and diminishes further away.[13] If the sample is not adequately mixed, some portions will be over-sonicated while others remain under-sonicated. Additionally, starting with a poorly hydrated lipid film can lead to the formation of large, persistent aggregates that are difficult to break down uniformly.

-

Protocol Refinements for Uniformity:

-

Thorough Initial Hydration: Ensure the initial lipid film is thin and uniform before adding the buffer. After adding the warm buffer, vortex the sample vigorously to create a uniform suspension of MLVs. Some protocols even recommend several freeze-thaw cycles to aid in this initial dispersion before sonication.

-

Proper Probe Placement: When using a probe sonicator, ensure the tip is submerged sufficiently in the sample but not touching the sides or bottom of the vessel. This allows for better circulation of the sample.

-

Agitation during Sonication: If possible, gently agitate the sample during bath sonication to ensure all parts of the suspension are exposed to the ultrasonic energy.

-

Post-Sonication Extrusion (Optional but Recommended): For the most uniform vesicle population, consider passing the sonicated suspension through a membrane with a defined pore size (e.g., 100 nm) using a mini-extruder.[2][5] This is a highly effective method for sizing vesicles and will significantly reduce the PDI.

-

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the sonication of saturated phosphatidylinositol.

Q1: Should I use a probe sonicator or a bath sonicator?

A1: The choice depends on your specific requirements for sample volume, desired vesicle size, and sensitivity of your lipids.

| Feature | Probe Sonicator | Bath Sonicator |

| Energy Input | High, concentrated energy.[5][9] | Lower, diffuse energy.[5][9] |

| Efficiency | More efficient at reducing vesicle size; faster processing.[13] | Less efficient; may require longer sonication times.[9] |

| Temperature Control | Can cause rapid localized heating, requiring careful cooling and pulsing.[9][10][13] | Easier to maintain a constant temperature.[9] |

| Contamination Risk | Potential for metal particle contamination from the probe tip.[9] | No direct contact with the sample, lower contamination risk.[9] |

| Typical Use Case | Small volumes; when very small vesicles (SUVs) are required. | Larger volumes; gentler processing for sensitive lipids. |

Q2: What is the underlying mechanism of vesicle formation during sonication?

A2: The primary mechanism is acoustic cavitation .[2] High-frequency sound waves create microscopic bubbles in the liquid. These bubbles oscillate and violently collapse, generating intense, localized shear forces.[2] These forces are strong enough to break the large, multilamellar vesicles (MLVs) that form during initial hydration into smaller, planar bilayer fragments. These unstable fragments then spontaneously re-seal into thermodynamically stable, small unilamellar vesicles (SUVs) to minimize the exposure of their hydrophobic edges to the aqueous environment.[2]

Experimental Protocols & Visualizations

Protocol: Preparation of Saturated Phosphatidylinositol Vesicles by Probe Sonication

This protocol is a starting point and should be optimized for your specific lipid composition and equipment.

-

Lipid Film Preparation:

-

Dissolve the desired amount of saturated phosphatidylinositol in chloroform or a chloroform/methanol mixture in a round-bottom flask.

-

Remove the solvent under a gentle stream of nitrogen or argon to form a thin, even lipid film on the bottom of the flask.

-

Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[2]

-

-

Hydration:

-

Pre-heat your aqueous buffer (e.g., HEPES-buffered saline) to a temperature at least 5-10°C above the Tm of your phosphatidylinositol.

-

Add the warm buffer to the lipid film and vortex vigorously for 5-10 minutes. The solution should appear milky, indicating the formation of MLVs.

-

-

Sonication:

-

Place the sample vial in a beaker of water maintained at the same temperature as the hydration buffer (above Tm).

-

Immerse the tip of the probe sonicator into the lipid suspension.

-

Sonicate using a pulsed setting (e.g., 30 seconds on, 30 seconds off) at an appropriate power level (this will need to be determined empirically for your instrument).

-

Continue for a total "on" time of 10-30 minutes, or until the solution becomes translucent. Monitor the temperature throughout to ensure it remains above the Tm.[3][7]

-

-

Post-Sonication Processing:

-

Centrifuge the sample at a low speed (e.g., 2,000 x g for 10 minutes) to pellet any titanium particles shed from the probe tip.

-

Carefully transfer the supernatant (your vesicle suspension) to a new tube.

-

For a highly uniform size distribution, proceed with extrusion through a 100 nm polycarbonate membrane.[5]

-

Diagrams

References

-

Morrissey Lab Protocol for Preparing Phospholipid Vesicles by Membrane Extrusion . Morrissey Lab. [Link]

-

Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols . National Center for Biotechnology Information. [Link]

-

Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application . National Center for Biotechnology Information. [Link]

-

Liposome Preparation . Avanti Polar Lipids. [Link]

-

Giant Vesicle Preparation . Avanti Polar Lipids. [Link]

-

The Role of Cavitation in Liposome Formation . National Center for Biotechnology Information. [Link]

-

Effect of processing conditions as high-intensity ultrasound, agitation, and cooling temperature on the physical properties of a low saturated fat . National Center for Biotechnology Information. [Link]

-

What Is The Transition Temperature Of The Lipid? . Avanti Polar Lipids. [Link]

-

Bath vs probe sonicators? My PI is looking to buy a new one for sonications of up to 1 hr and at temperature (up to 70C) and gave me control of the search. : r/Biochemistry . Reddit. [Link]

-

Reducing Liposome Size with Ultrasound: Bimodal Size Distributions . Taylor & Francis Online. [Link]

-

Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing . National Center for Biotechnology Information. [Link]

-

Sonication or other protocol to make lipid solution clear? . ResearchGate. [Link]

-

optimization of mixing temperature and sonication duration in liposome preparation . Jurnal Farmasi Sains dan Komunitas. [Link]

-

Influence of sonication, temperature, and agitation, on the physical properties of a palm-based fat crystallized in a continuous system . PubMed. [Link]

-

optimization of mixing temperature and sonication duration in liposome preparation optimasi suhu pencampuran dan durasi . Neliti. [Link]

-

(PDF) Comparative effect of thermo sonication and conventional heat process on lipid oxidation, vitamins and microbial count of milk . ResearchGate. [Link]

-

Phospholipids at the Interface: Current Trends and Challenges . National Center for Biotechnology Information. [Link]

-

High-Resolution Ultrasound Spectroscopy for the Determination of Phospholipid Transitions in Liposomal Dispersions . MDPI. [Link]

-

Troubleshooting IP/Co-IP . ChromoTek. [Link]

-

Dispersion of Nanomaterials in Aqueous Media: Towards Protocol Optimization . National Center for Biotechnology Information. [Link]

-

Influence of sonication, temperature, and agitation, on the physical properties of a palm-based fat crystallized in a continuous system . National Center for Biotechnology Information. [Link]

-

Phospholipids at the Interface: Current Trends and Challenges . Semantic Scholar. [Link]

-

(PDF) Sonication-assisted emulsification: Analyzing different polymers in aqueous systems for microparticle preparation by the double emulsion technique . ResearchGate. [Link]

-

Phosphatidylinositol accumulation assay . Creative BioMart. [Link]

-

Preparation of asymmetric phospholipid vesicles: The next generation of cell membrane models . National Center for Biotechnology Information. [Link]

-

Dispersion of Nanomaterials in Aqueous Media: Towards Protocol Optimization . National Center for Biotechnology Information. [Link]

-

Low-Power Sonication Can Alter Extracellular Vesicle Size and Properties . MDPI. [Link]

-

sonication problems! . Protocol Online. [Link]

Sources

- 1. avantiresearch.com [avantiresearch.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. researchgate.net [researchgate.net]

- 4. avantiresearch.com [avantiresearch.com]

- 5. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. media.neliti.com [media.neliti.com]

- 8. Phosphatidylinositol induces fluid phase formation and packing defects in phosphatidylcholine model membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mse.iastate.edu [mse.iastate.edu]

- 10. Emulsifying mechanisms of phospholipids in high-pressure homogenization of perfluorocarbon nanoemulsions - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 11. Phosphatidylinositol induces fluid phase formation and packing defects in phosphatidylcholine model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tf7.org [tf7.org]

- 13. Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Acidic Phospholipid Solubility

To: Research Team From: Senior Application Scientist, Lipid Formulation Division Subject: Technical Guide: Solubilization & Handling of Saturated Acidic Phospholipids (DPPI, DPPA, DPPG)

Abstract:

Saturated acidic phospholipids such as 1,2-dipalmitoyl-sn-glycero-3-phosphoinositol (DPPI) , as well as its analogs DPPA and DPPG, present a unique "solubility paradox." Their saturated fatty acid tails (C16:0) drive high phase transition temperatures (

Module 1: The Chemistry of Insolubility

To troubleshoot effectively, you must understand the two forces fighting you:

-

The Acyl Chain Barrier (The "Gel" State): Dipalmitoyl chains (16:0) pack tightly. For DPPI and DPPA, the main phase transition temperature (

) often exceeds 60°C (depending on pH and ionization). Below this temperature, the lipid is in a "gel" phase (-

Implication: You cannot hydrate or extrude these lipids at room temperature.

-

-

The Headgroup Barrier (Ionic Lattice): Acidic lipids usually come as Sodium (Na+) or Ammonium (

) salts. In non-polar solvents (pure Chloroform), the ionic headgroups cannot solvate, leading to inverted micelle aggregates or precipitation. In water, if the pH is below the lipid's

Module 2: Organic Solvent Troubleshooting (Stock Solutions)

Scenario: You are trying to dissolve DPPI/DPPA powder in Chloroform to make a stock solution, but it remains cloudy or precipitates.

The Fix: The "Avanti" Polarity Spike Pure chloroform is too non-polar to solvate the salt form of acidic lipids. You must introduce a "polarity spike" to disrupt the ionic lattice without crashing the hydrophobic tails.

| Solvent Component | Role | Recommended Ratio (v/v) |

| Chloroform ( | Solvates the hydrophobic tails. | 65 parts |

| Methanol ( | Bridging solvent; solvates the headgroup. | 35 parts |

| Water ( | Critical for ionizing the salt form (Na+). | 8 parts |

Protocol A: Preparation of Organic Stock (20 mg/mL)

-

Weigh DPPI/DPPA powder into a glass vial (Teflon-lined cap). Never use plastic.[1]

-

Add the solvent mixture: Chloroform : Methanol : Water (65 : 35 : 8) .

-

Warm: Heat the vial to 40–50°C in a water bath.

-

Sonicate: Bath sonicate for 5 minutes while warm.

-

Result: The solution should become crystal clear.